An In-depth Technical Guide to 1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine: Synthesis, Characterization, and Therapeutic Potential
An In-depth Technical Guide to 1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of the Indazole Scaffold
The indazole ring system, a fusion of pyrazole and benzene rings, is a privileged scaffold in medicinal chemistry.[1][2] Its derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antitumor, anti-HIV, and serotonin 5-HT3 receptor antagonist properties.[1][2] The tetrahydro-indazol-amine moiety, in particular, introduces a three-dimensional character that can be crucial for specific and high-affinity interactions with biological targets. The N-methylation at the 1-position of the indazole ring can further influence the compound's physicochemical properties, such as solubility and metabolic stability, which are critical parameters in drug development.
This guide will focus on the specific attributes of 1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine, providing a foundational understanding for researchers interested in its synthesis and application.
Physicochemical Properties and Identification
While a dedicated CAS number for 1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine has not been identified in the conducted search, we can infer its properties from closely related analogs.
| Property | Predicted Value/Information | Source (Analog) |
| Molecular Formula | C₈H₁₃N₃ | Inferred |
| Molecular Weight | 151.21 g/mol | Inferred |
| CAS Number | Not available | |
| Related CAS Numbers | 2305-79-5 (4,5,6,7-tetrahydro-1H-indazole)[3] 1375473-42-9 (1-ethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine)[4] 1094844-96-8 (N,1-Dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine)[5] |
Proposed Synthesis Pathway
A plausible and efficient synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine can be envisioned starting from the commercially available 1-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one (CAS 85302-16-5).[6] The proposed two-step synthesis involves a reductive amination, a robust and widely used method in medicinal chemistry for the introduction of amine functionalities.
Rationale for Synthetic Route Selection
Reductive amination is a reliable method for converting ketones to amines. The choice of a two-step process, involving the initial formation of an oxime followed by reduction, is often preferred to minimize side reactions and allow for easier purification. This approach provides a clear and scalable route to the target compound.
Step-by-Step Experimental Protocol
Step 1: Oximation of 1-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one
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Dissolution: Dissolve 1-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one (1.0 eq) in a suitable solvent such as ethanol or methanol.
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Reagent Addition: Add hydroxylamine hydrochloride (1.2 eq) and a base, such as sodium acetate or pyridine (1.5 eq), to the solution.
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Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
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Work-up: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure. Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude oxime. The product can be purified further by column chromatography if necessary.
Step 2: Reduction of the Oxime to 1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine
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Dissolution: Dissolve the crude oxime from Step 1 in a suitable solvent, such as acetic acid or an alcohol.
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Reducing Agent: Add a reducing agent, such as zinc dust in acetic acid or catalytic hydrogenation (e.g., H₂, Pd/C), to the solution.
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Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction by TLC until the oxime is consumed.
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Work-up: Filter the reaction mixture to remove the catalyst or any inorganic salts. Neutralize the filtrate with a base (e.g., sodium bicarbonate or sodium hydroxide solution).
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Extraction and Purification: Extract the aqueous layer with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude amine. The final product can be purified by column chromatography or crystallization.
Synthesis Workflow Diagram
Caption: Proposed two-step synthesis of the target compound.
Characterization and Analytical Methods
Thorough characterization is essential to confirm the identity and purity of the synthesized 1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine. The following analytical techniques are recommended:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the molecular structure. The spectra of the parent compound, 4,5,6,7-tetrahydro-1H-indazole, are available for comparison.[3]
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Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
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Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the N-H stretching vibrations of the primary amine.
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High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
Potential Applications in Drug Discovery
The indazole scaffold is a key component in several approved drugs and clinical candidates, highlighting its therapeutic potential.[2] The structural features of 1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine suggest its utility as a building block for developing novel therapeutic agents.
Kinase Inhibitors
The amino group at the 4-position can serve as a crucial hydrogen bond donor, a common feature in kinase inhibitors. For instance, N-(4-Pyrimidinyl)-1H-indazol-4-amine derivatives have been investigated as inhibitors of Lck, a lymphocyte-specific tyrosine kinase.[7]
Serotonin Receptor Modulators
Indazole derivatives are known to interact with serotonin receptors. The specific substitution pattern of the target molecule could be explored for its potential as a modulator of various 5-HT receptor subtypes.
Other Therapeutic Areas
The versatility of the indazole nucleus suggests potential applications in a broad range of therapeutic areas, including oncology, inflammation, and infectious diseases.[1][2] For example, 7-bromo-4-chloro-1H-indazol-3-amine is a key intermediate in the synthesis of Lenacapavir, an HIV-1 capsid inhibitor.[8]
Logical Relationship Diagram for Drug Discovery Potential
Caption: Key structural features and their potential therapeutic implications.
Safety and Handling
While specific safety data for 1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine is unavailable, information from related compounds should be considered. Amines, in general, can be corrosive and irritating.[9][10] It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11] For related indazole amines, hazards include skin and eye irritation.[12][13]
Conclusion
1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine represents a promising, yet underexplored, chemical entity. This guide provides a solid foundation for its synthesis, characterization, and potential applications in drug discovery. The proposed synthetic route is practical and scalable, and the structural alerts within the molecule point towards a high potential for biological activity. Further investigation into this compound and its derivatives is warranted to unlock its full therapeutic potential.
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